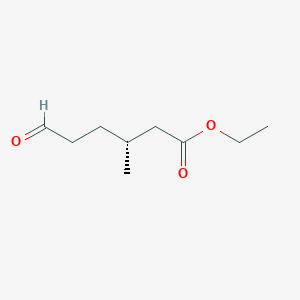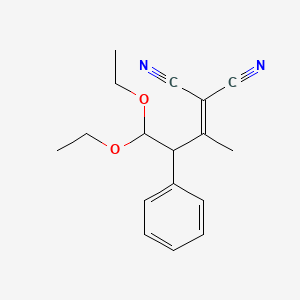
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a phenyl group, two ethoxy groups, and a propanedinitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde or ketone and a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4,4-diethoxy-3-phenylbutan-2-one with malononitrile in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Compounds with substituted functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Dimethoxy-3-phenylbutan-2-ylidene)propanedinitrile: Similar in structure but with methoxy groups instead of ethoxy groups.
(4,4-Diethoxy-3-methylbutan-2-ylidene)propanedinitrile: Similar but with a methyl group instead of a phenyl group.
Uniqueness
(4,4-Diethoxy-3-phenylbutan-2-ylidene)propanedinitrile is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
84596-15-6 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
2-(4,4-diethoxy-3-phenylbutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H20N2O2/c1-4-20-17(21-5-2)16(13(3)15(11-18)12-19)14-9-7-6-8-10-14/h6-10,16-17H,4-5H2,1-3H3 |
Clave InChI |
UPDIFNWHSUCONP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C1=CC=CC=C1)C(=C(C#N)C#N)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

![Methyl 3-[({[(benzyloxy)carbonyl]amino}acetyl)amino]-3-deoxyhexopyranoside](/img/structure/B14424215.png)
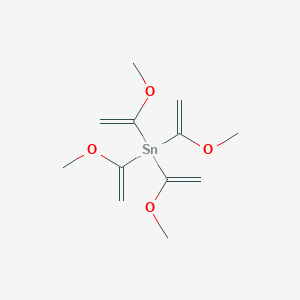
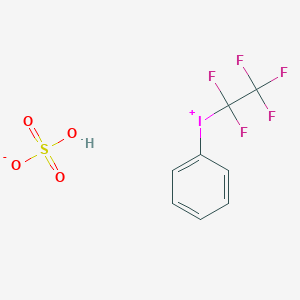
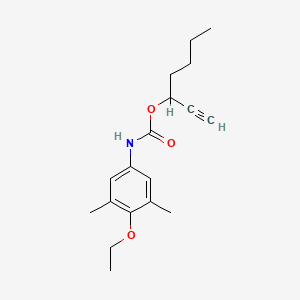
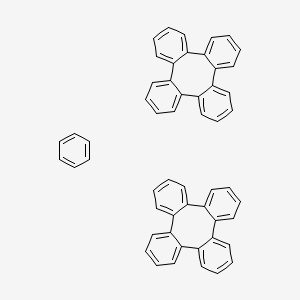
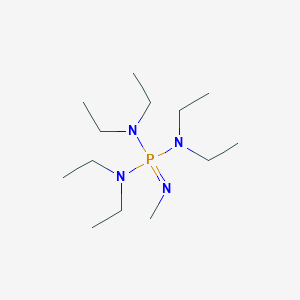
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
